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Compound of Interest

Compound Name: Hydramycin

Cat. No.: B1214703 Get Quote

Disclaimer: The query for "Hydramycin" yielded results for two distinct molecules: a sparsely

documented antitumor antibiotic named Hydramycin from the bacterium Streptomyces

violaceus[1], and a well-characterized antimicrobial protein, Hydramacin-1, from the freshwater

polyp Hydra[2][3]. Due to the extensive availability of public spectroscopic data for Hydramacin-

1, this guide will focus exclusively on the analysis of this protein.

This technical document provides an in-depth overview of the spectroscopic methods used to

characterize Hydramacin-1. It is intended for researchers, scientists, and professionals in the

field of drug development seeking a comprehensive understanding of the analytical techniques

and data interpretation for this unique antimicrobial peptide. The guide details the experimental

protocols, summarizes quantitative data, and illustrates key processes and mechanisms.

Quantitative Spectroscopic Data Summary
The following tables consolidate the key quantitative data obtained from various spectroscopic

analyses of Hydramacin-1.

Table 1: Mass Spectrometry Data for Hydramacin-1

Property Value Method Source

Molecular Mass 6,994 Da
Electrospray Mass
Spectrometry

[4]
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| --- | Data specified as determined by Time-of-Flight (TOF) mass spectrometry in other studies.

| TOF Mass Spectrometry |[5] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data & Parameters
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Parameter Description Value/Details Source

Structure

Determination

3D solution
structure
determined by
NMR.

PDB ID: 2K35.
Structure consists
of a disulfide
bridge-stabilized
αβ motif,
characteristic of
the knottin protein
fold.

[3][5][6][7]

Number of distance

restraints used for

calculation.

1090 [5]

Solution NMR
Spectrometer

Frequency

Bruker Avance 600-

MHz
[2]

Experiments

2D ¹H-¹⁵N

Heteronuclear Single

Quantum Coherence

(HSQC),

Heteronuclear Nuclear

Overhauser Effect

(NOE)

[2]

Sample Conditions

0.3 mM uniformly ¹⁵N-

labeled HM1 in 20 mM

sodium phosphate

buffer, 0.05% NaN₃,

10% D₂O, pH 6.0.

[2]

Data Processing

Software

NMRPipe, NMRView,

Sparky 3
[2]

Solid-State NMR Spectrometer

Bruker Avance wide-

bore NMR

spectrometers

[2]

Experiments Proton-decoupled ¹⁵N,

³¹P, and ²H solid-state

[2]
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Parameter Description Value/Details Source

NMR.

Sample Conditions

Uniformly ¹⁵N-labeled

HM1 reconstituted into

oriented POPC-POPG

(3:1 mol/mol)

membranes.

[2]

| | Chemical Shift Referencing | ¹⁵N: NH₄Cl (40.0 ppm); ³¹P: 85% H₃PO₄ (0 ppm); ²H: D₂O (0

ppm). |[2] |

Table 3: Tryptophan Fluorescence Spectroscopy Data

Experiment Observation Interpretation Source

Lipid Vesicle

Interaction

Decrease in
fluorescence
intensity upon
binding to E. coli
lipid extract, POPC-
POPG, and POPE-
POPG vesicles.

Change in the
polarity of the
environment
around the
tryptophan
residues upon lipid
interaction.

[2]

Blue shifts (shift to

shorter wavelengths)

in emission maxima

upon lipid binding.

Tryptophan insertion

into the lipid bilayer.
[2]

Collisional Quenching

Quenching of

tryptophan emission

by water-soluble

acrylamide.

Used to assess the

solvent exposure of

tryptophan residues.

[2]

| Brominated Lipid Quenching| Use of dibromo-POPC to analyze the depth of tryptophan

insertion. | Helps determine the position of the peptide relative to the membrane core. |[2] |
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Table 4: Circular Dichroism (CD) Spectropolarimetry

Condition Observation Interpretation Source

Interaction with Lipid

Vesicles & Micelles

Minor changes in
the overall shapes
of CD spectra at
low lipid-to-peptide
ratios.

Indicates minor
conformational
alterations of
secondary-
structure elements
upon initial lipid
interaction.

[2]

| | Artificial decrease in ellipticity at higher lipid concentrations. | Caused by light scattering from

the aggregation and precipitation of peptide-lipid complexes. |[2] |

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are outlined below, based on

published research.[2]

Sample Preparation: A solution of 0.3 mM uniformly ¹⁵N-labeled Hydramacin-1 (HM1) is

prepared in 20 mM sodium phosphate buffer containing 0.05% NaN₃ and 10% D₂O at pH

6.0.

Instrumentation: Experiments are performed on a Bruker Avance 600-MHz NMR

spectrometer equipped with a 5-mm BBI ¹H-²H probe with a z gradient.

Data Acquisition: Two-dimensional (2D) ¹H-¹⁵N HSQC spectra and heteronuclear NOE

measurements are recorded at various temperatures (e.g., 280, 293, and 313 K). Proton

chemical shifts are referenced to the internal water signal.

Data Processing: Spectra are processed using NMRPipe software. Analysis and

visualization are performed using software such as NMRView and Sparky 3.

Perturbation Analysis: To study interactions (e.g., with DPC micelles), normalized chemical

shift perturbations (Δav) are calculated using the equation: Δav = [(ΔδHN)² + (ΔδN/5)²]¹/².[2]
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Sample Preparation: Oriented samples are prepared by mixing 1.5 mg of uniformly ¹⁵N-

labeled HM1 with 60 mg of a POPC-POPG (3:1 mol/mol) SUV suspension. The mixture is

dialyzed and spread onto 15 to 20 glass plates (15 by 7.5 mm), which are then stacked and

hydrated at 93% relative humidity.

Instrumentation: Spectra are recorded on Bruker Avance wide-bore NMR spectrometers

using a double-resonance solid-state NMR probe.

Data Acquisition:

¹⁵N Spectra: Acquired at 17.6 T using a cross-polarization sequence.

³¹P Spectra: Acquired at 9.4 T and 310 K using a phase-cycled Hahn echo pulse

sequence.

²H Spectra: Recorded at 7.1 T and 310 K using a quadrupolar echo pulse sequence.

Data Processing: An exponential apodization function is applied before Fourier

transformation. Deuterium order parameters are analyzed according to established methods.

Sample Preparation: A solution of HM1 (final concentration of 3.5 μM) is prepared in 20 mM

sodium phosphate buffer, pH 6.0, in a quartz cuvette.

Instrumentation: Measurements are performed on a fluorolog fluorescence spectrometer.

Data Acquisition: The sample is excited at 290 nm. Emission spectra are recorded from 300

to 450 nm, with emission and excitation band passes set to 4 nm. Typically, 3 scans are

averaged.

Titration Experiments: Aliquots of SUV lipid mixtures or micelles are added stepwise to the

HM1 solution. Spectra are corrected for light scattering, baseline, and dilution at each step.

Blue shifts are calculated from the emission maxima.

Sample Preparation: 7 to 17 μM HM1 is prepared in 10 mM sodium phosphate buffer (pH

6.0).
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Instrumentation: CD spectra are recorded on a Jasco J-810 spectropolarimeter using a

quartz cuvette with a 1-mm path length.

Data Acquisition: Spectra are recorded from 190 to 260 nm at 20°C. Eight scans are

averaged with a scan speed of 100 nm/min.

Data Processing: The CD signal of the buffer is subtracted from the sample spectra. Analysis

is performed using software such as Origin 6.0.

Mandatory Visualizations
The following diagrams illustrate key workflows and the proposed mechanism of action for

Hydramacin-1.
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Caption: Experimental workflow for the spectroscopic analysis of Hydramacin-1.
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Caption: The "Barnacle Model" mechanism of Hydramacin-1 bacterial aggregation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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